4-氯噻唑-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

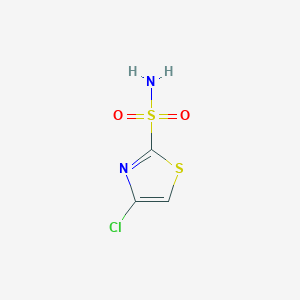

4-Chlorothiazole-2-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their broad-spectrum antimicrobial properties. This compound features a thiazole ring substituted with a chlorine atom at the fourth position and a sulfonamide group at the second position. Sulfonamides have been widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

科学研究应用

4-Chlorothiazole-2-sulfonamide has diverse applications in scientific research, including:

作用机制

Target of Action

4-Chlorothiazole-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

4-Chlorothiazole-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 4-Chlorothiazole-2-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-Chlorothiazole-2-sulfonamide disrupts the folic acid metabolism cycle . This disruption affects the production of purines and the synthesis of DNA in bacteria . As a result, the bacterial cell cannot replicate or function properly, leading to its death .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of 4-Chlorothiazole-2-sulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts critical cellular functions in bacteria, including DNA synthesis . This leads to the death of the bacterial cell, thereby exerting its antibacterial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiazole-2-sulfonamide. For instance, sulfonamides, including 4-Chlorothiazole-2-sulfonamide, are known to be widespread xenobiotic pollutants . In the environment, bacteria have developed various strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . These environmental interactions can potentially influence the efficacy and action of 4-Chlorothiazole-2-sulfonamide.

生化分析

Biochemical Properties

4-Chlorothiazole-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are crucial in various biochemical reactions. The compound interacts with these enzymes, inhibiting their function and playing a role in treating a diverse range of disease states .

Cellular Effects

The effects of 4-Chlorothiazole-2-sulfonamide on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an effect on bacterial cells, including strategies used by bacteria to cope with these bacteriostatic agents .

Molecular Mechanism

The mechanism of action of 4-Chlorothiazole-2-sulfonamide involves its competitive inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this enzyme, 4-Chlorothiazole-2-sulfonamide prevents the synthesis of folic acid, thereby affecting the bacteria’s ability to synthesize DNA .

Dosage Effects in Animal Models

The effects of 4-Chlorothiazole-2-sulfonamide can vary with different dosages in animal models . For instance, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

4-Chlorothiazole-2-sulfonamide is involved in the folic acid metabolism pathway . It inhibits the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Transport and Distribution

Sulfonamides, including 4-Chlorothiazole-2-sulfonamide, are widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . They are metabolized mainly by the liver and excreted by the kidneys .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-2-sulfonamide typically involves the reaction of 4-chlorothiazole with sulfonamide precursors. One common method includes the oxidative chlorination of thiol derivatives to form sulfonyl chlorides, which are then reacted with amines to produce sulfonamides . Another approach involves the use of sulfonyl fluorides activated by calcium triflimide and DABCO, which react with amines under mild conditions to yield sulfonamides .

Industrial Production Methods: Industrial production of 4-Chlorothiazole-2-sulfonamide often employs high-yielding and scalable methods such as microwave irradiation for direct synthesis from sulfonic acids or their sodium salts . These methods are favored for their efficiency and functional group tolerance.

化学反应分析

Types of Reactions: 4-Chlorothiazole-2-sulfonamide undergoes various chemical reactions, including:

Substitution: Reaction with amines to form sulfonamides.

Common Reagents and Conditions:

Oxidative Chlorination: Hydrogen peroxide and thionyl chloride.

Aminosulfonylation: Aryldiazonium tetrafluoroborates, DABCO·(SO₂)₂, and N-chloroamines under copper catalysis.

Major Products: The primary product of these reactions is 4-Chlorothiazole-2-sulfonamide itself, along with various derivatives depending on the specific amines used in the reactions.

相似化合物的比较

Sulfamethazine: Another sulfonamide used in veterinary medicine for its antibacterial properties.

Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness: 4-Chlorothiazole-2-sulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its chlorine substitution at the fourth position and sulfonamide group at the second position differentiate it from other sulfonamides, potentially offering unique interactions and applications in various fields .

属性

IUPAC Name |

4-chloro-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZLZCBKKIWNSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。